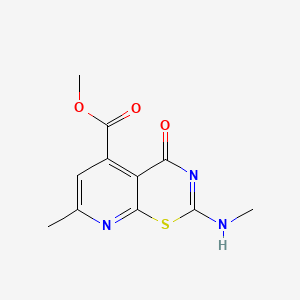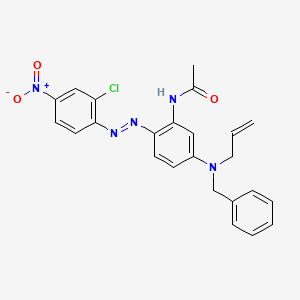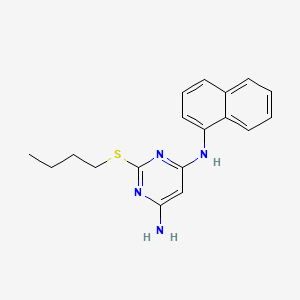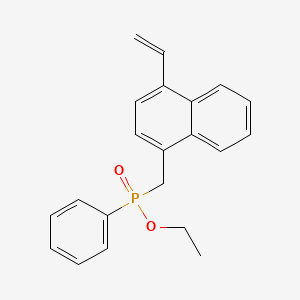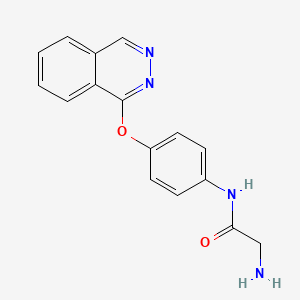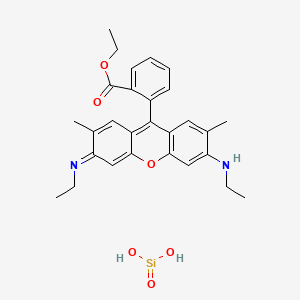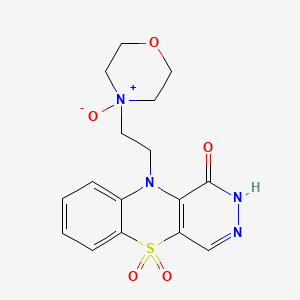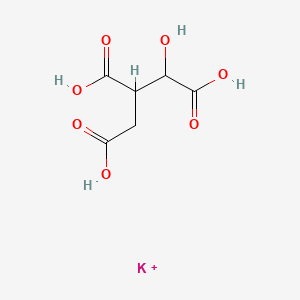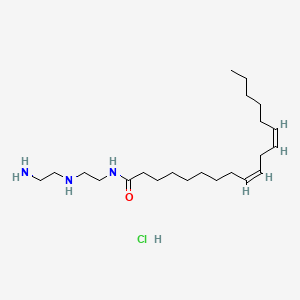
(9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the amide bond: This can be achieved through the reaction of an appropriate carboxylic acid derivative with an amine.
Introduction of the aminoethyl groups: This step involves the reaction of the intermediate with ethylenediamine under controlled conditions.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated amides
Substitution: N-alkyl or N-acyl derivatives
Applications De Recherche Scientifique
(9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cell signaling and membrane interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of (9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride involves its interaction with specific molecular targets. The compound can interact with cell membranes, altering their fluidity and permeability. Additionally, it may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to modulate cellular processes makes it a compound of interest in pharmacological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide
- (9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide acetate
Uniqueness
The hydrochloride salt form of (9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide offers enhanced solubility and stability compared to its free base or acetate counterparts. This makes it more suitable for certain applications, particularly in biological and medicinal research where solubility and stability are crucial.
Propriétés
Numéro CAS |
94113-66-3 |
|---|---|
Formule moléculaire |
C22H44ClN3O |
Poids moléculaire |
402.1 g/mol |
Nom IUPAC |
(9Z,12Z)-N-[2-(2-aminoethylamino)ethyl]octadeca-9,12-dienamide;hydrochloride |
InChI |
InChI=1S/C22H43N3O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;/h6-7,9-10,24H,2-5,8,11-21,23H2,1H3,(H,25,26);1H/b7-6-,10-9-; |
Clé InChI |
RGHLBNYWPWHJHD-NBTZWHCOSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCNCCN.Cl |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole;oxalic acid](/img/structure/B12702014.png)
![acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine](/img/structure/B12702017.png)
